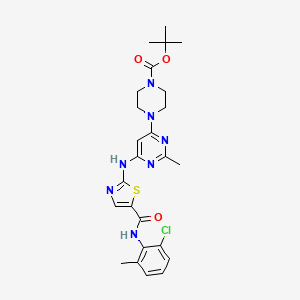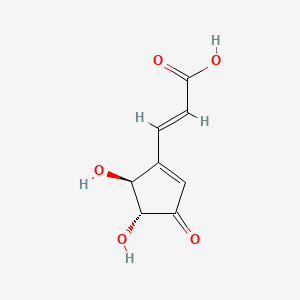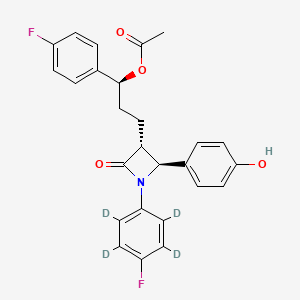
3-O-Acetyl Ezetimibe-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Acetyl Ezetimibe-d4, also known as Ezetimibe-d4 Acetate, is a deuterated analog of 3-O-Acetyl Ezetimibe . It is a specialty product for proteomics research . The molecular formula is C26H19D4F2NO4 and the molecular weight is 455.49 .
Synthesis Analysis
The synthesis of this compound involves the acetylation of Ezetimibe-d4 . A detailed process for the synthesis of ezetimibe and its intermediates, which share a characteristic Z-isomeric structure, is disclosed in a patent .Molecular Structure Analysis
The chemical structure of this compound consists of a phenylpiperazine moiety and a substituted azetidine ring .Applications De Recherche Scientifique
Overview of Ezetimibe
Ezetimibe is a selective inhibitor of the intestinal cholesterol absorption transporter Niemann-Pick C1-Like 1 (NPC1L1), used primarily in adjunctive therapy to lower cholesterol levels in cases of hyperlipidemia. Its mechanism of action involves the inhibition of dietary and biliary cholesterol absorption without affecting the absorption of fat-soluble nutrients. This unique mechanism makes it a valuable tool in studying cholesterol metabolism and the effects of cholesterol lowering on various diseases and conditions.
Analytical Methods and Pharmacokinetics
The development of analytical methods for ezetimibe, including its impurities and in biological matrices, is critical for both its clinical application and research purposes. These methods enable the quantification of ezetimibe and its metabolites, such as 3-O-Acetyl Ezetimibe-d4, in pharmaceutical formulations and biological samples, facilitating studies on its pharmacokinetics, drug interactions, and metabolism. Ezetimibe is rapidly absorbed and extensively metabolized to its pharmacologically active form, ezetimibe-glucuronide, with a terminal half-life allowing for once-daily dosing. Understanding these processes is essential for designing experiments and interpreting results in research settings, particularly when exploring its effects beyond lipid lowering (Rocha et al., 2020).
Non-LDL Cholesterol Effects
Beyond its well-known impact on low-density lipoprotein cholesterol (LDL-C), ezetimibe has been shown to influence a range of non-LDL-C-associated variables. Research indicates that it can effectively reduce triglyceride levels and increase high-density lipoprotein cholesterol (HDL-C). Additionally, ezetimibe's effects on biomarkers such as C-reactive protein levels, insulin sensitivity, and endothelial function have been explored, demonstrating its potential utility in a broader range of cardiovascular and metabolic research applications. These findings suggest avenues for future studies on the comprehensive effects of cholesterol absorption inhibition (Gazi & Mikhailidis, 2006).
Potential Applications in Metabolic Diseases
Ezetimibe's role extends into the treatment and study of metabolic diseases beyond hyperlipidemia, including Type 2 diabetes and the metabolic syndrome. Its ability to modify lipid profiles and potentially impact metabolic biomarkers makes it a candidate for research into the lipid abnormalities associated with these conditions. The exploration of ezetimibe, both as monotherapy and in combination with other lipid-lowering agents, in these patient populations can provide insights into the management of dyslipidemia in the context of broader metabolic disorders (Nehme & Upadhyay, 2013).
Mécanisme D'action
Target of Action
The primary target of 3-O-Acetyl Ezetimibe-d4 is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein is located on the luminal aspect of the enterocyte plasma membrane in the small intestine and plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
This compound, a derivative of 2-azetidinone, functions as a cholesterol absorption inhibitor . It selectively inhibits the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein , thereby blocking the uptake of cholesterol from the diet .
Biochemical Pathways
By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants . The diminished delivery of intestinal cholesterol to the liver stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .
Result of Action
The result of the action of this compound is a significant reduction in blood cholesterol levels. By inhibiting the absorption of cholesterol in the small intestine, it effectively lowers total cholesterol, LDL-C, Apo-B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) .
Safety and Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1/i8D,9D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRXXWTCQBULQ-RXBMDDDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)
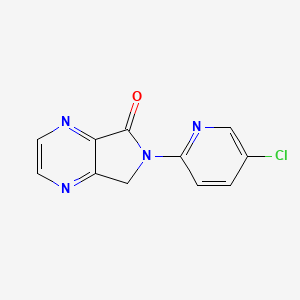

methanone](/img/structure/B564812.png)
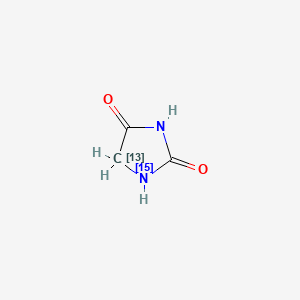

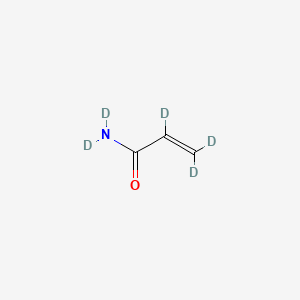
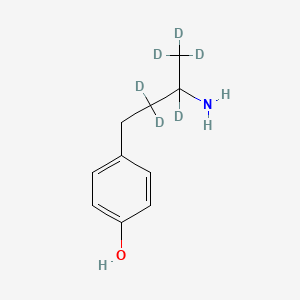
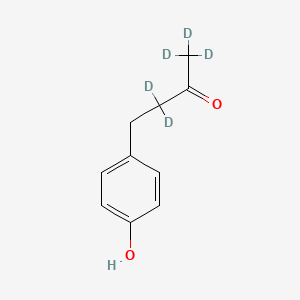
![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)
